molecular formula C22H33N3O3 B8615901 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No.: B8615901
M. Wt: 387.5 g/mol
InChI Key: CWECHNALGVRMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a t-butoxycarbonyl group and a piperidyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The initial step involves the preparation of the piperazine core by reacting piperazine with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the t-Butoxycarbonyl Group: The next step involves the protection of the piperazine nitrogen atoms by introducing the t-butoxycarbonyl group using di-tert-butyl dicarbonate.

    Formation of the Piperidyl Carbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as receptors or enzymes. The benzyl group and the piperazine ring play a crucial role in binding to the target site, while the t-butoxycarbonyl group provides stability and enhances the compound’s bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A simpler analog with similar structural features but lacking the t-butoxycarbonyl group.

    1-Benzyl-4-(4-piperidyl)piperazine: Another analog with a different substitution pattern on the piperazine ring.

Uniqueness

4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both the benzyl and t-butoxycarbonyl groups, which confer specific pharmacological properties and enhance its stability and bioavailability compared to its analogs.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 4-(4-benzylpiperazine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C22H33N3O3/c1-22(2,3)28-21(27)25-11-9-19(10-12-25)20(26)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3

InChI Key

CWECHNALGVRMQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Benzylpiperazine (40.0 ml) was added in one portion to a solution of succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (75.0 g) in dry dichloromethane (1600 ml). The solution was stirred at ambient temperature under an atmosphere of argon for 17 hours. The solution was washed with water (500 ml) and saturated brine (250 ml). The organic layer was dried (Na2SO4) and evaporated. The residual oil was purified by chromatography on alumina, eluting with dichloromethane to give 1-benzyl-4-[(1-t-butoxycarbonyl-4-piperidyl)carbonyl]piperazine as an oil;
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One

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